molecular formula C17H15BrFNO3 B4827009 (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B4827009
M. Wt: 380.2 g/mol
InChI Key: RSYZKRFYWNKKIF-BQYQJAHWSA-N
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Description

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure This compound features a conjugated system with a double bond (2E) and various functional groups, including bromo, fluoro, amino, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 2-bromo-4-fluoroaniline and 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Coupling Reaction: The final step involves a coupling reaction between the intermediate amine and an appropriate acylating agent, such as acetic anhydride, under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromo and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to its combination of bromo, fluoro, amino, and methoxy groups, which confer distinct reactivity and potential applications. Its conjugated system also contributes to its stability and versatility in various chemical reactions.

Properties

IUPAC Name

(E)-3-(2-bromo-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-14-5-4-12(19)10-13(14)18/h3-10,20H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYZKRFYWNKKIF-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
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(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

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